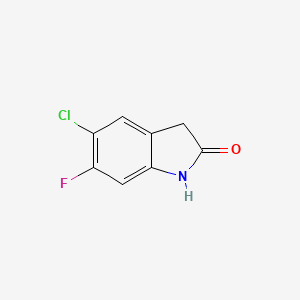

5-Chloro-6-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSMUTYEYKZGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Fluoroindolin 2 One

Precursor Synthesis and Starting Material Design for the Indolin-2-one Framework

The foundation of a successful synthesis for 5-Chloro-6-fluoroindolin-2-one lies in the careful construction of its aromatic precursors. This typically involves the derivatization of anilines and the precise introduction of the required halogen atoms.

Derivatization of Anilines and Related Aromatic Precursors

Anilines are fundamental building blocks for the synthesis of indolin-2-ones. lookchem.comresearchgate.net The journey towards this compound often commences with a suitably substituted aniline (B41778), such as 3-chloro-4-fluoroaniline. google.com This starting material contains the requisite halogen pattern that will ultimately be incorporated into the final indolin-2-one structure.

The derivatization process involves modifying the aniline to introduce a side chain that will participate in the subsequent cyclization reaction. A common strategy is the introduction of an acetate (B1210297) or acetamide (B32628) group at the nitrogen atom. For instance, anilides can be prepared and subsequently cyclized to form the oxindole (B195798) ring. rsc.orgnih.gov Another approach involves reacting the aniline with reagents like ethyl (methylsulfinyl)acetate in the presence of an activating agent such as oxalyl chloride, which facilitates the formation of a key N-S bonded intermediate poised for cyclization. lookchem.com

The choice of derivatizing agent and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions. The electronic nature of the substituents on the aniline ring can significantly influence the reactivity and the outcome of the derivatization step.

Functionalization Strategies for Halogen Introduction on Precursors

The introduction of chlorine and fluorine atoms onto the aromatic ring is a critical step that dictates the identity of the final product. These halogens can be introduced at various stages of the synthesis.

One common approach is to start with an aniline that already bears the desired halogen substituents, like the aforementioned 3-chloro-4-fluoroaniline. google.com This pre-functionalized strategy simplifies the synthetic route by incorporating the halogens from the outset.

Alternatively, halogenation can be performed on an existing aromatic precursor. Electrophilic halogenation is a widely used method for this purpose. researchgate.net Reagents such as N-chlorosuccinimide (NCS) can be used for chlorination. nsf.gov The regioselectivity of these reactions is paramount, as the precise placement of the halogens at the 5- and 6-positions of the future indolin-2-one is required. The inherent directing effects of the substituents already present on the aromatic ring, such as the amino or amido group, play a significant role in determining the position of halogenation. Catalysts can be employed to control the regiochemical outcome of halogenation reactions on phenols and anilines. nsf.gov For instance, Lewis basic selenoether catalysts have been shown to direct the ortho-selective chlorination of anilines. nsf.gov

The dual halogenation present in this compound enhances the electrophilicity of the aromatic ring, which can be a key feature in its subsequent chemical transformations.

Cyclization Reactions for Indolin-2-one Core Formation

The construction of the pyrrolone ring fused to the benzene (B151609) ring is the defining step in the synthesis of the indolin-2-one core. Various cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular Annulation Approaches to this compound

Intramolecular cyclization is a prevalent strategy for forming the indolin-2-one ring system. This typically involves the formation of a carbon-carbon or carbon-nitrogen bond between a side chain and the aromatic ring of a suitably functionalized precursor.

A classic example is the cyclization of 2-haloacryloylanilides. thieme-connect.com In a related approach, an intramolecular α-arylation of fluoro- and chloro-substituted anilides can be mediated by a base like potassium tert-butoxide to yield the corresponding oxindole. rsc.orgnih.gov

Another powerful method involves the Gassman oxindole synthesis, which can be modified to accommodate various anilines. lookchem.com This synthesis proceeds through the cyclization of an intermediate derived from the reaction of an aniline with an α-thioacetate derivative. A patent describes a method starting from 3-chloro-4-fluoroaniline, which is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid. The resulting intermediate is then reduced and cyclized to form 6-chloro-5-fluoroindole, a related heterocyclic structure. google.com Metal-free reductive cyclization of nitroarenes containing ortho-ester functionalities using sodium dithionite (B78146) also provides a pathway to azaheterocycles. acs.org

These intramolecular approaches are often favored due to their efficiency and the high degree of control they offer in constructing the bicyclic core.

Palladium-Catalyzed Cyclizations in this compound Synthesis

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and it has been effectively applied to the construction of indolin-2-one derivatives. thieme-connect.comscholaris.caresearchgate.net These methods often involve the palladium-catalyzed formation of a key bond in the cyclization step, allowing for milder reaction conditions and greater functional group tolerance.

One such strategy is the palladium-catalyzed intramolecular C-H activation and cyclization of anilides with 2-iodoacetates. thieme-connect.com This reaction proceeds via the oxidative addition of the C-I bond to the palladium catalyst, followed by C-H activation and reductive elimination to form the oxindole ring. While this specific example did not use a di-halogenated substrate, the methodology is applicable to a range of substituted anilides. thieme-connect.com

Palladium-catalyzed reactions can also be used to construct precursors for indolin-2-ones. For example, palladium-catalyzed cross-coupling reactions can be used to synthesize complex aniline derivatives that are then subjected to cyclization. The use of specific ligands, such as phosphaadamantanes, can promote unique reactivity, like intramolecular chlorocarbamoylation of alkynes to form 3-(chloromethylene)oxindoles. scholaris.ca

The versatility of palladium catalysis offers a broad scope for the synthesis of functionalized indolin-2-ones, including those with the specific 5-chloro-6-fluoro substitution pattern.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. acs.orgresearchgate.net While specific literature detailing green chemistry approaches exclusively for this compound is limited, general green methodologies for indolin-2-one synthesis are relevant.

Key aspects of green chemistry in this context include the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst systems that are efficient and recyclable. acs.orgtandfonline.comnih.gov For example, the synthesis of dihydroxyphenyl-indolin-2-one derivatives has been achieved using an electro-organic method in an undivided cell, which is considered an environmentally friendly approach. acs.org Other research has focused on using water as a solvent for the synthesis of 3,3-di(indolyl)indolin-2-ones, catalyzed by vanadyl sulfate (B86663) or other solid acid catalysts. tandfonline.comnih.gov

Solvent Selection and Optimization

The choice of solvent is paramount in the synthesis of this compound, significantly influencing reaction rates, yields, and the purity of the final product. Various solvents are employed depending on the specific synthetic route.

In cyclization reactions of halogenated precursors, concentrated sulfuric acid often serves as both a solvent and a catalyst. This strong protic medium facilitates the intramolecular cyclization required to form the indolin-2-one ring system. Optimization of such reactions typically involves careful temperature control to minimize the formation of side products.

For functionalization reactions, particularly those involving substitutions or couplings, a wider array of solvents is utilized. For instance, in the synthesis of derivatives, solvents like ethanol are commonly used, often in the presence of a base such as potassium hydroxide (B78521) (KOH). frontiersin.org The polarity and protic nature of ethanol can facilitate the dissolution of reactants and reagents, thereby promoting the reaction.

In other synthetic transformations, such as the introduction of substituents onto the indolin-2-one core, solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently employed. rsc.org DMF, a polar aprotic solvent, is particularly effective in reactions involving polar intermediates and reagents. rsc.org Dichloromethane, a less polar aprotic solvent, is often used for extractions and chromatographic purification. google.com

The optimization of solvent systems can also involve the use of solvent mixtures. For example, a mixture of dioxane and water has been reported for certain transformations, highlighting the need to balance polarity and solubility for optimal reaction outcomes. google.com

| Reaction Type | Solvent(s) | Role of Solvent | Key Optimization Parameters |

| Cyclization | Concentrated Sulfuric Acid | Solvent and Catalyst | Temperature control |

| Condensation | Ethanol | Dissolves reactants, facilitates reaction | Base concentration, reaction time frontiersin.org |

| Coupling/Substitution | DMF, Dichloromethane | Solubilizes polar intermediates | Reagent stoichiometry, catalyst choice rsc.org |

| Hydrolysis | Dioxane/Water | Balances polarity and solubility | pH adjustment, temperature google.com |

Atom Economy and Efficiency Considerations

Atom economy is a critical metric in assessing the efficiency of a synthetic route, reflecting the proportion of reactant atoms incorporated into the desired product. In the context of this compound synthesis, various strategies aim to maximize atom economy.

One-pot, multi-component reactions (MCRs) represent a powerful approach to enhance atom economy. mdpi.com By combining multiple reaction steps into a single operation, MCRs minimize waste generation and reduce the need for intermediate purification steps. The synthesis of complex spirooxindole derivatives, which can originate from functionalized indolin-2-ones, often utilizes 1,3-dipolar cycloaddition reactions in a multi-component fashion, showcasing high atom economy. rsc.orgmdpi.com

Intramolecular C-H activation and cyclization is another strategy that promotes atom and step economy. Palladium-catalyzed methods for the synthesis of oxindoles from anilides and 2-iodoacetates exemplify this approach, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Catalyst Sustainability and Recyclability

The choice of catalyst plays a crucial role in the sustainability of chemical processes. In the synthesis and functionalization of this compound and its derivatives, both transition-metal and organocatalysts are employed.

Transition-metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling and C-H activation reactions to functionalize the indolin-2-one core. rsc.orgthieme-connect.com While highly efficient, the cost and potential toxicity of these metals necessitate the development of sustainable catalytic systems. Research efforts are directed towards using low catalyst loadings and developing methods for catalyst recycling. rsc.org

Organocatalysis has emerged as a more sustainable alternative to metal catalysis. For instance, the use of cinchona alkaloid derivatives as catalysts in asymmetric reactions to produce chiral 3-substituted aminooxindoles demonstrates the potential of organocatalysis in this field. rsc.org These catalysts are often derived from natural products, are less toxic, and can be more readily recycled.

Microwave-assisted synthesis, in addition to improving yields and reaction times, can contribute to catalyst sustainability by enabling reactions to proceed with lower catalyst loadings and reduced energy consumption.

Post-Cyclization Functionalization of the this compound Core

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. These post-cyclization functionalizations are essential for creating a diverse library of compounds for various applications.

Regioselective Substitution Reactions on the Indolin-2-one Ring

The indolin-2-one ring system offers several positions for regioselective substitution. The presence of the chloro and fluoro substituents on the benzene ring influences the reactivity and directs incoming electrophiles or nucleophiles to specific positions.

Electrophilic substitution reactions are a common strategy for introducing new functional groups. The dual halogenation with chlorine and fluorine enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.

Palladium-catalyzed C-H olefination has been demonstrated for the selective functionalization of indolines at the C5 position. acs.org This method allows for the introduction of various olefinic groups under mild conditions. For related chloro-substituted indolines, good yields and selectivities have been achieved. acs.org

Modifications at the Nitrogen Atom of the Indolin-2-one Ring

The nitrogen atom of the indolin-2-one ring is a key site for functionalization. N-alkylation, N-arylation, and N-acylation are common modifications that can significantly alter the properties of the molecule.

N-alkylation can be achieved using various alkylating agents in the presence of a base. For example, the synthesis of N-methyl and N-benzyl derivatives of related oxindoles has been reported. mdpi.com

Copper-catalyzed N-arylation with phenylboronic acid has been used to introduce aryl groups at the nitrogen position of related 6-chloroindolin-2-one structures. This type of cross-coupling reaction allows for the synthesis of a wide range of N-aryl derivatives.

Stereoselective Synthesis Approaches for this compound (If Applicable)

The development of stereoselective methods is crucial when the target molecule contains stereocenters. While this compound itself is achiral, many of its derivatives, particularly those substituted at the C3 position, are chiral.

Stereoselective synthesis of 3-substituted oxindoles can be achieved through various asymmetric catalytic methods. rsc.org These include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles can generate spirooxindole derivatives with high diastereoselectivity. rsc.orgmdpi.com

Michael Additions: The asymmetric Michael addition of nucleophiles to 3-substituted oxindoles, catalyzed by bifunctional phosphoramides or cinchona alkaloid derivatives, can produce chiral products with excellent stereoselectivities. rsc.org

Aldol (B89426) Reactions: Chiral auxiliary-mediated aldol reactions have been used to synthesize highly stereoselective furoindoline derivatives starting from indolin-2-one scaffolds. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical steps to ensure high purity for subsequent applications. Standard organic chemistry techniques, such as chromatography and recrystallization, are widely employed for purifying indolin-2-one derivatives.

Flash column chromatography is a primary method for the purification of indolin-2-one derivatives. researchgate.netbohrium.combeilstein-journals.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system to separate the target compound from impurities based on polarity. bohrium.combeilstein-journals.orgmdpi.com

For the purification of halo-substituted indolin-2-ones, specific solvent systems have been proven effective. A common mobile phase is a mixture of petroleum ether and ethyl acetate. researchgate.netmdpi.com The ratio of these solvents is optimized to achieve the best separation. For instance, in the purification of the analogous 6-chloro-5-fluoro-1-methyl-3-(propan-2-ylidene)indolin-2-one, a petroleum ether/ethyl acetate ratio of 40:1 was used. researchgate.net

Table 2: Chromatographic Purification Data for Analogous Indolin-2-one Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 3-Alkylideneindolin-2-ones | Silica Gel | Petroleum ether/Ethyl acetate | researchgate.netbohrium.com |

| 5-Chloroindolin-2-one derivatives | Silica Gel | Petroleum ether/Ethyl acetate | beilstein-journals.org |

| 2,2-dichloro-5-fluoroindolin-3-one | Silica Gel | Petroleum ether/Ethyl acetate (10:1 to 5:1) | mdpi.com |

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent.

For indolin-2-one derivatives, ethanol is a commonly used solvent for recrystallization. tandfonline.combeilstein-journals.org The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool, inducing the formation of purified crystals which can be collected by filtration. tandfonline.combeilstein-journals.org Other solvent systems frequently employed for the recrystallization of organic compounds include mixtures like n-Hexane/acetone and n-Hexane/ethyl acetate. rochester.edu

Precipitation using an anti-solvent is another effective purification method. This involves dissolving the compound in a good solvent and then adding a second solvent (anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution. reddit.com

Spectroscopic and Structural Elucidation of 5 Chloro 6 Fluoroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Chloro-6-fluoroindolin-2-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton NMR Spectroscopic Analysis of this compound

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons and the methylene (B1212753) protons of the indolinone core, as well as a signal for the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.0-7.3 | d | ~8-9 (⁴JH-F) |

| H-7 | ~6.8-7.1 | d | ~1-2 (⁴JH-H) |

| CH₂ (C3) | ~3.5-3.7 | s | - |

Note: The predicted values are based on the analysis of similar substituted indolinone structures. Actual experimental values may vary.

The aromatic protons, H-4 and H-7, would likely appear as doublets due to coupling with the adjacent fluorine atom and the other aromatic proton, respectively. The methylene protons at the C3 position are expected to appear as a singlet, while the N-H proton would typically be a broad singlet.

Carbon-13 NMR Spectroscopic Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~175-180 |

| C-3 (CH₂) | ~35-40 |

| C-3a | ~125-130 |

| C-4 | ~110-115 (d, ²JC-F) |

| C-5 | ~120-125 (d, ³JC-F) |

| C-6 | ~150-155 (d, ¹JC-F) |

| C-7 | ~115-120 |

Note: The predicted values are based on the analysis of similar substituted indolinone structures. The carbon signals for C-4, C-5, and C-6 are expected to be split into doublets due to coupling with the fluorine atom. Actual experimental values may vary.

The carbonyl carbon (C-2) would resonate at a characteristic downfield shift. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), while other nearby carbons would show smaller two- or three-bond couplings.

Fluorine-19 NMR Spectroscopic Analysis of this compound

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. For this compound, the ¹⁹F NMR spectrum would show a single signal, likely a doublet of doublets, due to coupling with the adjacent aromatic protons. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm. ucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the aromatic protons H-4 and H-7.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the indolinone structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the expected exact mass would be calculated based on the precise masses of the most abundant isotopes of its constituent elements (carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-5-fluoroindolin-2-one |

Fragmentation Pattern Analysis in Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound is predicted to be influenced by the stability of the indolin-2-one ring system and the presence of the two halogen substituents. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes. jst.go.jpnist.govwhitman.edu

The fragmentation of the molecular ion would likely proceed through several key pathways, based on the fragmentation of related halogenated and non-halogenated oxindoles. nih.govacs.orgrsc.org A primary fragmentation step is the loss of a carbon monoxide (CO) molecule from the lactam ring, a common fragmentation for indolin-2-ones. This would result in the formation of a substituted indole (B1671886) radical cation.

Subsequent fragmentations would involve the loss of the halogen atoms. The expulsion of a chlorine radical (Cl•) or a fluorine radical (F•) would lead to further fragment ions. The relative ease of cleavage of the C-Cl versus the C-F bond will influence the abundance of the corresponding fragment ions. Due to the higher bond strength of the C-F bond compared to the C-Cl bond, the loss of a chlorine radical is generally more favorable.

Another potential fragmentation pathway involves the cleavage of the heterocyclic ring. This can lead to the formation of various smaller charged fragments, providing further structural information. The table below outlines a plausible fragmentation pattern for this compound based on established fragmentation principles for similar compounds.

| m/z Value (Proposed) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 185/187 | [C₈H₅ClFNO]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 157/159 | [C₇H₅ClFNO]⁺ | Loss of CO |

| 150 | [C₈H₅FNO]⁺ | Loss of Cl radical |

| 122 | [C₇H₅FNO]⁺ | Loss of Cl radical and CO |

| 166 | [C₈H₅ClNO]⁺ | Loss of F radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with the indolin-2-one core structure. The most prominent of these is the lactam carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. dovepress.comrsc.orgnih.gov The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The N-H stretching vibration of the lactam is another key feature, generally observed as a sharp peak in the range of 3100-3300 cm⁻¹. dovepress.comrsc.orgrdd.edu.iq The C-N stretching vibration within the lactam ring usually appears in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1620 cm⁻¹ range. rdd.edu.iq

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Lactam N-H | Stretching | 3100 - 3300 | dovepress.comrsc.orgrdd.edu.iq |

| Aromatic C-H | Stretching | 3000 - 3100 | rdd.edu.iq |

| Lactam C=O | Stretching | 1700 - 1750 | dovepress.comrsc.orgnih.gov |

| Aromatic C=C | Stretching | 1450 - 1620 | rdd.edu.iq |

| Lactam C-N | Stretching | 1300 - 1400 |

The presence of the chloro and fluoro substituents on the aromatic ring of this compound will give rise to specific absorption bands in the IR spectrum. The C-Cl stretching vibration is typically found in the fingerprint region, between 700 and 850 cm⁻¹. The C-F stretching vibration, being stronger, appears at a higher frequency, generally in the range of 1000-1250 cm⁻¹. rsc.org The precise positions of these bands can provide information about the substitution pattern on the aromatic ring. The electron-withdrawing nature of both halogens can also cause slight shifts in the frequencies of the other vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aryl C-F | Stretching | 1000 - 1250 | rsc.org |

| Aryl C-Cl | Stretching | 700 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted indole chromophore. The parent indolin-2-one exhibits absorption maxima, and the introduction of substituents on the aromatic ring can cause shifts in these maxima (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects). researchgate.netacs.org

| Parameter | Expected Value/Range | Reference |

|---|---|---|

| λmax 1 | ~250-270 nm | researchgate.net |

| λmax 2 | ~280-310 nm | |

| Molar Extinction Coefficient (ε) | Expected to be in the range of 1,000-10,000 M⁻¹cm⁻¹ |

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions within the conjugated system of the bicyclic ring. The indole chromophore has two main π → π* transitions, designated as the ¹Lₐ and ¹Lₑ bands. The introduction of the carbonyl group in the indolin-2-one structure, along with the chloro and fluoro substituents, modifies the energy levels of the molecular orbitals involved in these transitions.

The electron-withdrawing nature of the carbonyl group and the halogens affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These substituents can lead to a smaller HOMO-LUMO gap, resulting in the observed bathochromic shifts. researchgate.netresearchgate.net The transitions involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital of the aromatic and lactam moieties. Computational studies on related systems can provide a more detailed understanding of the specific orbitals involved in these electronic transitions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific data for this compound is not published, analysis of related halogenated indolinone structures allows for a comprehensive understanding of its probable solid-state characteristics.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry of the atomic arrangement within it (described by the space group) are unique for each crystalline compound.

For instance, the crystal structure of 6-chloro-1-phenylindoline-2,3-dione, an isatin (B1672199) derivative, was determined to be in the non-centrosymmetric space group P2₁2₁2₁. iucr.org In another related compound, 7-chloroindoline-2,3-dione, the crystal packing is triclinic with the space group P-1. For this molecule, the unit cell parameters were found to be a = 7.245 Å and b = 8.608 Å.

The specific substituents on the indolinone ring, in this case, a chlorine atom at position 5 and a fluorine atom at position 6, will influence the crystal packing and thus the unit cell parameters and space group. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

Table 1: Representative Unit Cell Parameters for Related Halogenated Indolinones

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 6-Bromooxindole | P2₁/c | 4.793 | 14.072 | 11.000 | 90 | 97.18 | 90 |

| 6-Bromo-4-fluoro-indolin-2-one | P-1 | 4.887 | 8.875 | 16.591 | 86.84 | 89.15 | 74.07 |

| 7-Chloroindoline-2,3-dione | P-1 | 7.245 | 8.608 | - | - | - | - |

| 6-Chloro-1-phenylindoline-2,3-dione | P2₁2₁2₁ | - | - | - | - | - | - |

Note: Data for 6-Bromooxindole and 6-Bromo-4-fluoro-indolin-2-one is sourced from a study on halogen interactions in halogenated oxindoles. mdpi.comnih.gov Data for 7-Chloroindoline-2,3-dione and 6-Chloro-1-phenylindoline-2,3-dione is from individual crystallographic reports. iucr.org The table is illustrative and shows the kind of data that would be obtained from an X-ray crystallographic study of this compound.

Bond Lengths and Angles in the Crystalline Structure of this compound

The bond lengths and angles within the this compound molecule would be expected to be consistent with standard values for similar organic compounds, with some influence from the electron-withdrawing halogen substituents. The core indolin-2-one structure consists of a benzene (B151609) ring fused to a five-membered lactam ring.

In related structures, such as fluorinated isatins, the isatin fragment is typically planar, and the nitrogen atom of the amide group exhibits planar trigonal coordination. nih.gov For example, in 1-benzyl-5-fluoroindoline-2,3-dione, the bond lengths and angles are reported to be within the usual ranges. iucr.org

The C-Cl and C-F bond lengths will be characteristic of aromatic halides. The carbonyl group (C=O) at the 2-position will have a typical double bond character. The internal angles of the benzene and pyrrolidinone rings will be close to 120° and 108°, respectively, with slight distortions due to ring fusion and substitution.

Table 2: Expected Bond Lengths for this compound Based on Analogous Structures

| Bond | Expected Length (Å) |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| C=O | ~1.23 |

| N-C(O) | ~1.38 |

| C-N | ~1.45 |

| C-C (aromatic) | ~1.39 |

Note: These are representative values and the actual bond lengths for this compound would need to be determined experimentally.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several key interactions would be expected to play a role. nih.gov

Hydrogen Bonding: The N-H group of the lactam ring is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds, often resulting in dimeric or catemeric (chain-like) motifs. For example, in 6-bromooxindole, molecules form centrosymmetric dimers via N-H···O hydrogen bonds. mdpi.comnih.gov A similar R2,2(8) graph set motif is observed in many related structures. mdpi.com

Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms like oxygen or other halogens. While fluorine is generally a poor halogen bond donor, C-F bonds can act as weak hydrogen bond acceptors in C-H···F interactions. nih.gov

The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. The presence of both chlorine and fluorine atoms on the benzene ring will likely introduce a complex network of interactions, including possible C-H···F and C-H···Cl hydrogen bonds, which would further stabilize the crystal structure. Hirshfeld surface analysis of related compounds has shown that H···H, H···O, and H···F/Cl contacts are major contributors to the crystal packing. iucr.orgiucr.org

Computational and Theoretical Investigations of 5 Chloro 6 Fluoroindolin 2 One

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-6-fluoroindolin-2-one, DFT calculations provide a detailed picture of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. imperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. ajchem-a.com The energy gap between the HOMO and LUMO is an important parameter for determining the stability and reactivity of a molecule. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

The HOMO and LUMO energies are utilized to determine global reactivity descriptors such as electrophilicity, chemical potential, electronegativity, hardness, and softness. ajchem-a.com For instance, in related indolin-2-one derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to calculate electronic energies and confirm the stability of reagents. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (LUMO-HOMO) | 4.7 |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

The distribution of the HOMO and LUMO across the this compound molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. researchgate.netbhu.ac.in The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. bhu.ac.inwolfram.com

For this compound, the ESP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms due to their high electronegativity. The regions around the hydrogen atoms, particularly the N-H group, would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological targets or other reagents. In similar compounds, ESP maps have been used to identify nucleophilic and electrophilic sites.

Analysis of atomic charges provides a quantitative measure of the electron distribution within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. While Mulliken charges are simple to calculate, they are known to be highly dependent on the basis set used. stackexchange.com NBO charges are generally considered more reliable as they are based on the electron density and account for bond polarization. stackexchange.com

These calculations would reveal the partial positive or negative charges on each atom of this compound, offering a more detailed understanding of its polarity and electrostatic interactions. For example, the carbon atom attached to the carbonyl group is expected to have a significant positive charge, making it an electrophilic center.

| Atom | Charge (e) |

|---|---|

| O(carbonyl) | -0.65 |

| N(indole) | -0.45 |

| C(carbonyl) | +0.55 |

| Cl | -0.10 |

| F | -0.20 |

Note: The values in this table are illustrative and would be determined by specific NBO calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. It involves identifying the stable conformations and the energy barriers between them.

Torsional scans, or potential energy surface (PES) scans, are performed by systematically rotating specific bonds in the molecule and calculating the energy at each step. This process helps to identify the low-energy conformations (local minima) and the transition states (saddle points) that connect them. Subsequent energy minimization studies are then carried out to refine the geometries of these stable conformers. For similar molecules, computational studies have been used to confirm the stability of different conformers. mdpi.com

For this compound, torsional scans would likely focus on the rotation of any side groups if present, although the core indolinone structure is relatively rigid. The planarity of the bicyclic system would also be a key area of investigation.

Through the computational methods described above, the stable conformers of this compound can be identified. For each stable conformer, its relative energy, geometric parameters (bond lengths and angles), and dipole moment would be characterized. In some cases, a molecule may exist as a single, highly stable conformer, while in others, several conformers may coexist in equilibrium. The relative populations of these conformers can be estimated from their calculated free energies. For related indoline-2,3-dione derivatives, isoenergetic conformations have been identified through DFT calculations. iucr.org

Spectroscopic Property Prediction from First Principles

Computational chemistry enables the accurate prediction of various spectroscopic properties of this compound from fundamental quantum mechanical principles. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, has become a standard tool for chemists. This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus.

The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the modeling of solvent effects, often accomplished using implicit solvent models like the Polarizable Continuum Model (PCM). While specific computational studies for this compound are not widely published, the methodology is well-established for related halogenated indolinones. The predicted shifts for ¹H, ¹³C, and ¹⁹F nuclei would be critical for confirming the regiochemistry of the halogen substituents and understanding their electronic influence on the local magnetic environments within the molecule.

Table 1: Illustrative Format for Predicted NMR Chemical Shifts for this compound (Note: The values below are hypothetical and for illustrative purposes only, as specific published predictions are not available. They indicate the type of data generated from computational analysis.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~175 |

| C-3 | ~36 |

| C-3a | ~128 |

| C-4 | ~115 |

| C-5 | ~120 |

| C-6 | ~118 (d, ¹JCF) |

| C-7 | ~125 |

| C-7a | ~140 |

| N-H | ~8.5 |

| H-4 | ~7.2 |

| H-7 | ~7.0 |

| H-3a, H-3b | ~3.5 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the bands observed in experimental IR spectra. These calculations are typically performed at the same level of theory used for geometry optimization. acs.org

For this compound, the calculation would yield a set of harmonic vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific mode of atomic motion, such as the C=O stretch of the lactam, N-H bending, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. The presence of heavy atoms like chlorine and the electronegative fluorine atom would be expected to significantly influence the vibrational spectrum. By visualizing these computed vibrational modes, a direct and unambiguous assignment of the experimental IR spectrum can be achieved. Potential energy distribution (PED) analysis can further quantify the contribution of individual internal coordinates to each vibrational mode.

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: These are representative values based on known functional group frequencies and are for illustrative purposes. Specific predictions require dedicated DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3300 | N-H stretching |

| ν(C=O) | ~1720 | Lactam carbonyl stretching |

| ν(C=C) | ~1610, 1480 | Aromatic ring stretching |

| δ(N-H) | ~1450 | N-H in-plane bending |

| ν(C-F) | ~1250 | C-F stretching |

| ν(C-Cl) | ~750 | C-Cl stretching |

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

The simulation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic system and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The positions of the chloro and fluoro substituents are expected to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent indolin-2-one molecule, due to their electronic effects (inductive vs. mesomeric) on the frontier molecular orbitals.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: The data is hypothetical and for illustrative purposes, showing the typical output of a TD-DFT calculation.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| ~340 | 0.05 | n → π |

| ~280 | 0.65 | π → π |

| ~245 | 0.40 | π → π* |

Reaction Mechanism Studies and Pathway Predictions

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping out the potential energy surfaces of its synthetic routes and characterizing the key transition states.

The synthesis of halogenated indolinones can often proceed through several steps, including electrophilic halogenation of an indole (B1671886) precursor or the cyclization of appropriately substituted anilines. Computational methods can be used to evaluate the feasibility of different proposed synthetic routes.

To fully understand a reaction mechanism, it is crucial to identify and characterize the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface. Computationally, TS searching algorithms are used to locate these structures.

A key feature of a successfully located transition state is the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. For the synthesis of this compound, one could characterize the transition state for the rate-determining step, such as an electrophilic aromatic substitution or a cyclization event. The energy of this transition state relative to the reactants gives the activation energy barrier, which is the primary determinant of the reaction rate. Analyzing the geometry of the transition state provides invaluable insight into the precise atomic rearrangements that occur during the reaction.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations represent a powerful computational microscope for observing the behavior of molecules over time. For a compound such as this compound, these simulations would track the movements of every atom in the molecule, as well as the atoms of the surrounding solvent molecules. This provides a detailed, dynamic picture of its structural flexibility and its interactions with the environment. General principles suggest that the presence of electron-withdrawing halogen substituents (chlorine and fluorine) and the polar lactam group would lead to distinct behaviors in different types of solvents.

Interaction Dynamics of the Compound with Solvent Molecules

MD simulations also quantify the specific interactions between the solute (this compound) and the solvent. This is key to understanding its solubility and how it presents itself to other molecules, such as biological receptors.

A detailed analysis would involve:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent atom at a certain distance from an atom on the solute. Sharp peaks in an RDF indicate a highly structured and stable solvation shell, typical for strong interactions like hydrogen bonding. For example, the RDF between the carbonyl oxygen and water's hydrogen atoms would be expected to show a sharp peak at a distance of approximately 1.8-2.0 Å, characteristic of a strong hydrogen bond.

Hydrogen Bond Analysis: Algorithms can count the number of hydrogen bonds formed between the solute and solvent over the course of the simulation and calculate their average lifetime. In water, this compound would be expected to form persistent hydrogen bonds.

Solvent Accessible Surface Area (SASA): This metric calculates how much of the molecule's surface is exposed to the solvent. Changes in SASA can indicate how the molecule alters its shape in response to the solvent environment, for instance, by tucking hydrophobic parts away from water. The halogenated benzene (B151609) portion of the molecule would be the primary hydrophobic region.

A summary of these anticipated interaction dynamics is presented in the table below.

| Solvent | Primary Interaction with Solute | Key Interaction Sites on Compound | Expected Dynamic Behavior |

| Water | Hydrogen Bonding | Carbonyl Oxygen (acceptor), Amide Hydrogen (donor) | Formation of a stable, long-lasting first solvation shell. |

| Methanol | Hydrogen Bonding | Carbonyl Oxygen (acceptor), Amide Hydrogen (donor) | Similar to water, with slightly more dynamic (shorter-lived) hydrogen bonds. |

| DMSO | Dipole-Dipole | Entire Lactam Group (C=O, N-H) | Strong orientational ordering of DMSO molecules around the solute's polar regions. |

| Chloroform | Weak H-Bonding, Van der Waals | Chlorine, Fluorine, and Carbonyl Oxygen | Less structured, transient interactions with the solvent molecules. |

Reactivity and Derivatization Studies of 5 Chloro 6 Fluoroindolin 2 One

Electrophilic Aromatic Substitution Reactions on the Indolin-2-one Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The feasibility and outcome of such reactions on 5-Chloro-6-fluoroindolin-2-one are governed by the electronic properties of the substituents on the benzene (B151609) ring.

The regiochemical outcome of an EAS reaction on the this compound scaffold is determined by the cumulative directing effects of the chloro, fluoro, and the fused lactam ring substituents.

Halogen Substituents (-Cl and -F): Both chlorine and fluorine are ortho-, para-directing groups. lumenlearning.compressbooks.pub This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). While their strong inductive effects deactivate the ring towards electrophilic attack, their ability to donate a lone pair of electrons via resonance stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.org Between the two, chlorine has a stronger ortho-, para-directing effect than fluorine.

Indolin-2-one Core: The fused lactam ring is generally considered a deactivating group. The electron-withdrawing nature of the adjacent carbonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is primarily due to the -I effect of the carbonyl and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its donation to the aromatic ring.

The available positions for substitution on the aromatic ring are C4 and C7. The directing effects on these positions are summarized below:

| Position | Relationship to -Cl (at C5) | Relationship to -F (at C6) | Predicted Electronic Influence |

| C4 | ortho | meta | Directed by -Cl; Deactivated by -F (meta) |

| C7 | meta | ortho | Directed by -F; Deactivated by -Cl (meta) |

Considering that the ortho-, para-directing strength of chlorine is greater than that of fluorine, it is predicted that electrophilic attack would preferentially occur at the C4 position .

Given the deactivated nature of the aromatic ring, forcing conditions are likely required for these substitution reactions.

Nitration: The nitration of deactivated aromatic rings typically requires a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.govresearchgate.net Based on the directing effects discussed, the primary product would be 4-nitro-5-chloro-6-fluoroindolin-2-one.

Halogenation: Halogenation (e.g., chlorination or bromination) would necessitate a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity. masterorganicchemistry.com The reaction is expected to yield the corresponding 4-halo-5-chloro-6-fluoroindolin-2-one. Regioselectivity can be influenced by the size of the incoming halogen and the reaction conditions. rsc.orgyoutube.comyoutube.com

Sulfonation: Sulfonation would likely be achieved using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible. The expected product is 5-chloro-6-fluoro-2-oxoindoline-4-sulfonic acid.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org The this compound ring is not strongly activated for SₙAr, as the deactivating effect of the lactam carbonyl is not as potent as a nitro group.

However, displacement of the halogen atoms might be achievable under forcing conditions, such as high temperatures, high pressures, and the use of strong nucleophiles (e.g., alkoxides, amides).

In SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key. The C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in SₙAr reactions. This is because the high electronegativity of fluorine makes the attached carbon atom (C6) more electrophilic. Therefore, under suitable conditions, selective substitution of the fluorine atom might be possible.

The carbonyl group at the C2 position of the indolin-2-one core is a primary site for nucleophilic attack. allstudiesjournal.comlibretexts.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forcing conditions, such as a Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl to a methylene (B1212753) (CH₂) group, yielding the corresponding 5-chloro-6-fluoroindoline. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Hydrolysis: Under strong acidic or basic conditions, the amide bond within the lactam ring can be hydrolyzed, leading to ring-opening and the formation of a substituted 2-aminophenylacetic acid derivative.

Functional Group Transformations

The indolin-2-one scaffold possesses other sites for functionalization.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam is a nucleophile and can undergo reactions with electrophiles. nih.govnih.gov After deprotonation with a suitable base (e.g., sodium hydride), the resulting anion can react with alkyl halides or acyl chlorides to yield N-alkylated or N-acylated derivatives. rsc.orgmdpi.com This is a common strategy for modifying the properties of indolin-2-one-based compounds.

Reactions at the C3 Position: The methylene group at the C3 position is adjacent to the carbonyl group, making the protons at this position weakly acidic. Under basic conditions, this position can be deprotonated and can participate in condensation reactions with aldehydes or ketones, a reaction well-documented for oxindole (B195798) systems. researchgate.net

Reduction of the Carbonyl Moiety

The carbonyl group of the lactam in the indolin-2-one scaffold is a key site for reduction reactions. While the amide resonance lends it stability compared to ketones, strong reducing agents can effectively transform this moiety. The specific outcome of the reduction is dependent on the reagent and reaction conditions employed.

Typically, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are required for the complete reduction of the lactam carbonyl. This type of reaction would convert the carbonyl group (C=O) into a methylene group (CH₂), thereby transforming the this compound into the corresponding 5-chloro-6-fluoroindoline. This transformation removes the oxo-functionality and saturates the five-membered ring, significantly altering the electronic and steric properties of the core scaffold. The high reactivity of these reagents, however, may necessitate protection of other functional groups within a more complex derivative. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce the stable lactam carbonyl.

Oxidation Reactions on the Indolin-2-one Scaffold

The indolin-2-one scaffold is susceptible to oxidation, particularly at the C3 position, which is an active methylene group flanked by the aromatic ring and the carbonyl group. Oxidation at this site can lead to the formation of 5-chloro-6-fluoroindoline-2,3-dione, a derivative of isatin (B1672199). This transformation is a fundamental reaction in indole (B1671886) chemistry. researchgate.net

Various oxidizing agents can be employed for this purpose. Methods for the direct oxidation of indoles to 2-oxindoles often utilize reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Electrochemical oxidation has also been reported as a method to convert 3-substituted indoles into 2-oxindoles. rsc.org The application of such methods to this compound would be expected to yield the corresponding isatin derivative, which is a valuable intermediate for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

The presence of two different halogen atoms on the aromatic ring of this compound opens up significant opportunities for derivatization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds is the key to achieving regioselective functionalization. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl >> F. wikipedia.org Consequently, the C-Cl bond at the C5 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable C-F bond at the C6 position. This reactivity difference allows for selective modification at the C5 position while preserving the fluorine atom at C6.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride at C5 with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position of the indolin-2-one core.

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the C5-chloro position with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This method is used to introduce vinyl substituents, leading to the formation of substituted styrenes attached to the indolin-2-one scaffold. The reaction typically demonstrates high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the C5-aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling is a highly reliable method for installing alkynyl moieties, which can serve as versatile handles for further synthetic transformations. While aryl chlorides are generally less reactive than bromides or iodides, specific catalyst systems with specialized ligands have been developed to effectively facilitate their coupling. researchgate.net

| Reaction | Coupling Partner | Typical Palladium Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, Diisopropylamine | THF, DMF, Toluene |

Cycloaddition Reactions Involving the Indolin-2-one Ring

The indolin-2-one ring itself is not inherently suited for direct participation in common cycloaddition reactions due to the stability of the aromatic portion and the saturated nature of the heterocyclic ring. However, functionalization of the scaffold can generate reactive intermediates capable of undergoing such transformations.

Participation as a Dienophile or Diene in Cycloaddition Reactions (If Applicable)

The parent this compound scaffold does not possess the conjugated diene or reactive dienophile moieties necessary for participation in a standard Diels-Alder [4+2] cycloaddition. wikipedia.orgnih.gov To engage this core in cycloaddition chemistry, it must first be derivatized.

A common strategy involves a Knoevenagel condensation of the C3-methylene group with an aldehyde or ketone to generate a 3-ylideneindolin-2-one derivative. The resulting exocyclic carbon-carbon double bond is an activated alkene and can function as a potent dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with dipoles like azomethine ylides or nitrones. researchgate.netresearchgate.net These reactions provide powerful methods for constructing complex, spirocyclic architectures where a new ring system is fused at the C3 position of the indolin-2-one core. The stereochemical and regiochemical outcomes of these cycloadditions are often highly predictable. acs.org

Synthesis of Advanced Derivatives of this compound

The synthesis of advanced derivatives of this compound is a key objective in medicinal chemistry, as the indolin-2-one scaffold is a "privileged structure" found in numerous kinase inhibitors and other biologically active molecules. ekb.egekb.eg

Design Principles for Structural Modification and Analogue Synthesis

The design of new analogues is guided by established structure-activity relationships and the desire to explore new chemical space. The synthetic strategies for this compound are based on the reactivity discussed in the preceding sections, allowing for systematic modification at several key positions.

Key Principles for Analogue Design:

N1-Position Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated. This position is often modified to modulate solubility, cell permeability, and to introduce groups that can form specific interactions with biological targets. For example, in the well-known kinase inhibitor Sunitinib (B231), this position is ethylated. ekb.eg

C3-Position Derivatization: As previously mentioned, the C3-methylene group is a versatile handle. Condensation reactions can introduce a 3-ylidene moiety, which serves as a key linker to which various aromatic or heterocyclic rings can be attached. This strategy is central to the design of many receptor tyrosine kinase inhibitors, where the 3-ylidene group positions a second pharmacophore in the active site of the enzyme. mdpi.comnih.gov

C5-Position Modification via Cross-Coupling: The C5-chloro group is the most synthetically tractable site on the aromatic ring for introducing diversity. Utilizing the regioselective Suzuki, Heck, and Sonogashira reactions, a vast array of substituents (aryl, heteroaryl, vinyl, alkynyl) can be installed. This allows for the fine-tuning of electronic properties and the exploration of interactions with specific sub-pockets of a target protein.

C6-Position Inertness: The C6-fluoro group is generally unreactive under standard cross-coupling conditions. The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile, or to modulate the electronic character of the aromatic ring through its strong electron-withdrawing inductive effect.

By combining these principles, a combinatorial approach can be employed to generate large libraries of novel this compound derivatives for screening and optimization in drug discovery programs. nih.govresearchgate.net

Exploration of Novel Scaffolds via Reaction of the Indolin-2-one Core

The generation of novel molecular scaffolds from this compound primarily involves reactions that functionalize the N-1 and C-3 positions of the indolin-2-one ring system. These reactions allow for the introduction of a wide array of substituents and the construction of more complex molecular frameworks.

One of the most powerful and widely utilized reactions for derivatizing the indolin-2-one core is the Knoevenagel condensation. rsc.orgwikipedia.org This reaction takes place at the active methylene group (C-3 position) of the oxindole ring. In the presence of a basic catalyst, such as piperidine (B6355638) or potassium hydroxide (B78521), the C-3 protons can be abstracted to form a nucleophilic enolate. nih.gov This enolate then attacks the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield a 3-ylideneindolin-2-one derivative. wikipedia.orgnih.gov This introduces an exocyclic double bond, which can serve as a rigid linker to new substituent groups, fundamentally altering the shape and electronic properties of the original scaffold.

The versatility of the Knoevenagel condensation allows for the introduction of a vast range of aromatic and heterocyclic moieties. For example, condensation with various substituted benzaldehydes or heteroaromatic aldehydes leads to the synthesis of diverse 3-aryl- or 3-heteroaryl-ylidene derivatives. Research on closely related analogs, such as 5-fluoro-2-oxindole and 5-chloro-2-oxindole, has demonstrated successful condensation with a wide variety of aldehydes, indicating the robustness of this synthetic route. nih.govnih.gov

The table below illustrates potential novel scaffolds that could be synthesized from this compound via the Knoevenagel condensation with representative aldehydes.

| Aldehyde Reactant | Resulting Scaffold Class | Potential Product Structure |

| Benzaldehyde | 3-Benzylideneindolin-2-one | (Z)-3-benzylidene-5-chloro-6-fluoroindolin-2-one |

| 4-Methoxybenzaldehyde | 3-(Substituted-benzylidene)indolin-2-one | (Z)-5-chloro-6-fluoro-3-(4-methoxybenzylidene)indolin-2-one |

| 2-Chlorobenzaldehyde | 3-(Substituted-benzylidene)indolin-2-one | (Z)-3-(2-chlorobenzylidene)-5-chloro-6-fluoroindolin-2-one |

| Pyridine-4-carbaldehyde | 3-(Heteroaryl-methylene)indolin-2-one | (Z)-5-chloro-6-fluoro-3-(pyridin-4-ylmethylene)indolin-2-one |

Beyond the Knoevenagel condensation, N-alkylation at the N-1 position offers another critical avenue for scaffold diversification. nih.gov Under basic conditions, the amide proton can be removed, and the resulting anion can react with various electrophiles, such as alkyl halides, to introduce substituents on the nitrogen atom. This modification can influence the compound's steric and electronic profile and provides another vector for building molecular complexity.

Combinatorial Chemistry Approaches for Library Generation from the Compound

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov The this compound core is an excellent starting point for combinatorial library generation due to its multiple, independent points of diversification. The key reactive sites—the N-1 amide and the C-3 methylene group—allow for a systematic and modular approach to building a library of derivatives.

A typical combinatorial approach using this scaffold would involve a multi-step synthesis where different building blocks are introduced at each step. For instance, a library can be constructed by first creating a series of N-alkylated intermediates, which are then further reacted with a diverse set of aldehydes.

A representative combinatorial synthesis plan could be:

Step 1: N-Alkylation. The core scaffold, this compound, is reacted with a set of different alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide, ethyl bromoacetate) to produce a collection of N-substituted indolin-2-ones. Each of these products forms the basis for a sub-library.

Step 2: C-3 Functionalization. Each of the N-alkylated products from Step 1 is then distributed into an array (e.g., a 96-well plate) and reacted with a large and diverse library of aldehydes via the Knoevenagel condensation.

This two-dimensional approach, where variations at the N-1 and C-3 positions are combined, can generate a vast number of unique compounds from a relatively small number of starting materials. For example, combining 10 different alkylating agents with 100 different aldehydes would theoretically yield a library of 1,000 distinct final compounds. This method is highly amenable to automated, high-throughput parallel synthesis techniques. nih.gov

The following table illustrates the matrix-like structure of a combinatorial library derived from this compound.

| N-1 Substituent (R¹) | C-3 Substituent via Aldehyde (R²CHO) | |||

| Benzaldehyde | 2-Furan-carbaldehyde | 4-(Dimethylamino)benzaldehyde | ... (Aldehyde n) | |

| -H | Compound A1 | Compound A2 | Compound A3 | ... |

| -CH₃ | Compound B1 | Compound B2 | Compound B3 | ... |

| -CH₂Ph | Compound C1 | Compound C2 | Compound C3 | ... |

| ... (Alkyl Group m) | ... | ... | ... | ... |

This systematic approach allows for the exploration of a wide chemical space around the core this compound scaffold, facilitating the discovery of molecules with desired properties in fields such as pharmaceutical research and materials science. nih.gov

Molecular Interaction and Structure Activity Relationship Sar Studies of 5 Chloro 6 Fluoroindolin 2 One Derivatives

In Silico Molecular Docking and Ligand-Target Interaction Prediction

In silico molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 5-Chloro-6-fluoroindolin-2-one, this method provides critical insights into their potential biological targets and the thermodynamics of their binding.

Docking Protocols and Scoring Functions for Predicting Molecular Recognition

The process of molecular docking for indolin-2-one derivatives typically involves several key steps. Initially, the three-dimensional structures of the ligands (this compound derivatives) and the target protein are prepared. This preparation often includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Various docking programs are available, each with its own algorithms and scoring functions. For instance, studies on similar indolin-2-one analogues have utilized software like AutoDock Vina and the PyRx virtual screening tool. researchgate.net These programs employ scoring functions to estimate the binding affinity, with lower scores generally indicating a more favorable binding interaction. The choice of docking protocol and scoring function is crucial for obtaining reliable predictions of molecular recognition.

Analysis of Binding Poses and Interaction Motifs

Following the docking simulation, the resulting binding poses are analyzed to understand the specific interactions between the ligand and the target protein. These interactions are fundamental to the molecule's biological activity and can include:

Hydrogen Bonds: The oxo group at the 2-position and the nitrogen atom of the indolinone ring are common hydrogen bond acceptors and donors, respectively. These can form crucial interactions with amino acid residues in the active site of a protein.

Halogen Bonds: The chlorine and fluorine atoms on the benzene (B151609) ring of this compound can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

Hydrophobic Interactions: The aromatic ring system of the indolinone core and any lipophilic substituents can engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net

π-Stacking: The aromatic nature of the indolinone scaffold allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

For example, in a study of related 5-fluoroindolin-2-one derivatives, molecular docking revealed that the carbonyl group of the indolinone ring formed a key hydrogen bond with an amino acid residue in the active site of the target enzyme. frontiersin.org Similarly, docking studies of other indolin-2-one analogues have highlighted the importance of hydrophobic interactions with residues such as TRP 51A, PHE 158A, and LEU 171A. researchgate.net

Virtual Screening Approaches for Identification of Potential Molecular Receptors

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound derivatives, virtual screening can be employed to identify potential protein targets.

This process often starts with a known active compound or a pharmacophore model. A large database of protein structures, such as the Protein Data Bank (PDB), is then screened to find proteins with binding sites that are complementary to the ligand. The PyRx virtual screening program is one such tool that has been used for molecular docking investigations of indolin-2-one analogues against potential targets like cytochrome c peroxidase. researchgate.net This approach can accelerate the identification of new therapeutic applications for these compounds.

Pharmacophore Modeling and Ligand-Based Design (If Applicable)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods such as pharmacophore modeling become particularly valuable.

Generation of Pharmacophore Models from Active Derivatives